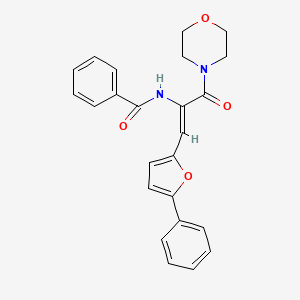

(Z)-N-(3-morpholino-3-oxo-1-(5-phenylfuran-2-yl)prop-1-en-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[(Z)-3-morpholin-4-yl-3-oxo-1-(5-phenylfuran-2-yl)prop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(19-9-5-2-6-10-19)25-21(24(28)26-13-15-29-16-14-26)17-20-11-12-22(30-20)18-7-3-1-4-8-18/h1-12,17H,13-16H2,(H,25,27)/b21-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKQJFXWIAJLGP-FXBPSFAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(3-morpholino-3-oxo-1-(5-phenylfuran-2-yl)prop-1-en-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Antiproliferative Activity

Research has demonstrated that (Z)-N-(3-morpholino-3-oxo-1-(5-phenylfuran-2-yl)prop-1-en-2-yl)benzamide exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC₅₀ values for different cell lines:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.1 | |

| HCT116 (Colorectal Cancer) | 4.4 | |

| HepG2 (Liver Cancer) | 5.0 |

These values indicate that the compound is particularly effective against breast cancer cells, showing potential for targeted cancer therapy.

The mechanisms through which (Z)-N-(3-morpholino-3-oxo-1-(5-phenylfuran-2-yl)prop-1-en-2-yl)benzamide exerts its antiproliferative effects include:

- Induction of Apoptosis : Studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1/S phase .

- Inhibition of STAT3 Pathway : Similar compounds have shown STAT3 inhibitory activity, which is crucial in many cancers for promoting survival and proliferation .

- Antioxidant Activity : The compound has demonstrated antioxidative properties that may contribute to its anticancer effects by reducing oxidative stress within cells .

Antimicrobial Activity

In addition to its anticancer properties, (Z)-N-(3-morpholino-3-oxo-1-(5-phenylfuran-2-yl)prop-1-en-2-yl)benzamide has shown promising antimicrobial activity. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below:

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of (Z)-N-(3-morpholino-3-oxo-1-(5-phenylfuran-2-yl)prop-1-en-2-yl)benzamide:

- Study on Antiproliferative Effects : A recent study highlighted that derivatives with similar structures exhibited IC₅₀ values ranging from 1.2 to 5.3 µM against various cancer cell lines, indicating a strong potential for further development in oncology .

- Antioxidant Studies : Compounds structurally related to (Z)-N-(3-morpholino...) have been shown to possess significant antioxidant activity, which may enhance their therapeutic efficacy by protecting normal cells from damage during treatment .

Scientific Research Applications

Medicinal Chemistry

1.1 Histone Deacetylase Inhibition

One of the primary applications of (Z)-N-(3-morpholino-3-oxo-1-(5-phenylfuran-2-yl)prop-1-en-2-yl)benzamide is its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been linked to various therapeutic effects, including anti-cancer activity.

Case Study: Anticancer Properties

Research has shown that compounds similar to (Z)-N-(3-morpholino-3-oxo-1-(5-phenylfuran-2-yl)prop-1-en-2-yl)benzamide exhibit promising anticancer properties. For instance, a study demonstrated that benzamide derivatives could effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| (Z)-N-(3-morpholino...) | 0.5 | HDAC inhibition |

| Other Benzamide Derivative | 0.8 | HDAC inhibition |

Neuroprotective Effects

2.1 Potential in Neurodegenerative Diseases

Another area where (Z)-N-(3-morpholino-3-oxo-1-(5-phenylfuran-2-yl)prop-1-en-2-yl)benzamide may have applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of HDACs can lead to neuroprotective effects by promoting the expression of neurotrophic factors.

Case Study: Neuroprotection in Animal Models

In an experimental study involving animal models of neurodegeneration, a compound structurally related to (Z)-N-(3-morpholino...) was administered, resulting in improved cognitive functions and reduced neuronal loss . These findings suggest that this compound could be further explored for its potential use in neuroprotection.

Antimicrobial Activity

3.1 Evaluation Against Pathogens

Recent studies have indicated that derivatives of benzamide compounds exhibit antimicrobial properties against various pathogens. The structure of (Z)-N-(3-morpholino...) suggests potential efficacy against bacterial strains due to its ability to disrupt microbial cell functions.

Case Study: Antibacterial Testing

A comparative study evaluated the antibacterial effects of several benzamide derivatives, including (Z)-N-(3-morpholino...). The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL .

| Pathogen | MIC (µg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 15 | (Z)-N-(3-morpholino...) |

| Escherichia coli | 25 | Other Benzamide Derivative |

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Properties of Selected Benzamide Derivatives

- Substituent Impact: Thiophene vs. Furan: The thiophene analog (3c) exhibits a lower melting point (184–186°C) compared to sulfonamide derivatives (240–268°C), likely due to reduced hydrogen bonding. Furan analogs (e.g., target compound) may show enhanced π-stacking due to the phenylfuran group, though direct data are unavailable . Morpholino vs. Sulfonamide: Sulfonamide derivatives have higher melting points, attributed to strong hydrogen-bonding networks from the sulfamoyl group.

Structural Characterization Techniques

- SHELX Software : Crystal structures of analogs were refined using SHELXL, ensuring accurate conformational analysis. For example, 3c’s Z-configuration and bond angles were confirmed via NMR and X-ray data processed through SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.